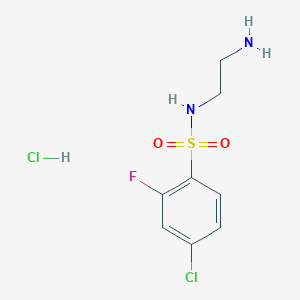

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride

Description

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride (CAS: 1568443-45-7) is a sulfonamide derivative featuring a benzene ring substituted with chlorine (4-position) and fluorine (2-position), linked to an ethylamine moiety via a sulfonamide bridge. Its molecular formula is C₈H₁₁Cl₂FN₂O₂S, with a molecular weight of 289.15 g/mol . The compound’s structure includes a protonated aminoethyl group, making it water-soluble as a hydrochloride salt. Key identifiers include:

Predicted physicochemical properties include a collision cross-section (CCS) of 149.0 Ų for the [M+H]+ adduct, suggesting moderate polarity . However, literature on its biological activity or applications is currently unavailable .

Properties

IUPAC Name |

N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O2S.ClH/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXSBONFFDNJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluorobenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound then undergoes sulfonation to introduce the sulfonamide group. Finally, the aminoethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can yield various substituted benzene derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme activity and protein interactions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-(2-Aminoethyl)benzene Sulphonyl Fluoride Hydrochloride (CAS: 30827-99-7)

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol .

- Key Differences : Replaces the 4-chloro-2-fluoro substituents with a sulphonyl fluoride group .

- Implications :

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide Hydrochloride

- Molecular Formula: Not explicitly provided, but likely C₈H₁₀F₂N₂O₂S·HCl.

- Key Differences : Substitutes the 4-chloro group with a second fluorine atom.

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride (CAS: MFCD13196119)

- Molecular Formula : C₈H₁₂ClN₃O₄S

- Molecular Weight : 281.72 g/mol .

- Key Differences : Replaces 4-chloro-2-fluoro substituents with a nitro group at the para position.

- Implications: The nitro group is a strong electron-withdrawing moiety, likely enhancing electrophilic reactivity. Potential use as a synthetic intermediate for further functionalization (e.g., reduction to amine derivatives) .

Functional Group Modifications

N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Hydrochloride

- Molecular Formula : C₂₀H₂₂ClFN₂O₃S₂

- Key Differences : Replaces the sulfonamide with a benzamide group and incorporates a benzothiazole ring.

- Implications :

- The benzothiazole moiety may confer fluorescence properties or kinase inhibitory activity .

Biological Activity

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride, also known by its CAS number 1568443-45-7, is a sulfonamide derivative with potential biological activity. This compound has garnered attention in pharmacological research due to its structural properties that may influence various biological pathways. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data in tables for clarity.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C₈H₁₁ClF₂N₂O₂S |

| Molecular Weight | 289.16 g/mol |

| IUPAC Name | N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide hydrochloride |

| PubChem CID | 112756481 |

Structural Characteristics

The compound features a sulfonamide functional group, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Sulfonamides have historically been utilized for their antibacterial properties. Preliminary studies suggest that N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride exhibits significant antimicrobial activity against a range of pathogens. The mechanism is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Anticancer Potential

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human monocytic leukemia)

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of the compound on cancer cell lines, the following IC₅₀ values were observed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

| HeLa | 1.50 |

These values indicate promising cytotoxic activity, suggesting further exploration into its potential as an anticancer agent.

The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. Flow cytometry analysis has revealed that treatment with N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride leads to increased rates of apoptosis in treated cells, supporting its role as a potential therapeutic agent.

Comparative Studies

Comparative studies have evaluated the efficacy of this compound against established chemotherapeutics. For instance, it was found to exhibit comparable or superior activity against certain cancer cell lines compared to doxorubicin, a commonly used chemotherapeutic agent.

Table: Comparative Efficacy

| Compound | IC₅₀ (µM) | Type |

|---|---|---|

| N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide HCl | 0.65 | Experimental Agent |

| Doxorubicin | 0.79 | Standard Chemotherapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.